molecular formula C14H11BrN2O2S B12120418 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene CAS No. 5857-75-0

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene

Cat. No.: B12120418
CAS No.: 5857-75-0
M. Wt: 351.22 g/mol
InChI Key: QNIYLXXFGHAEFO-UHFFFAOYSA-N
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Description

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid scaffold combining a benzimidazole ring, a sulfonyl linker, and a bromo-methylbenzene group. Such benzimidazole-sulfonyl derivatives are frequently explored for their potential diverse biological activities . The integration of the sulfonamide moiety is known to enhance lipophilic properties, which can be crucial for biological interaction and permeability . Primary research applications for this class of compounds include investigating their antibacterial and antifungal properties against multi-resistant pathogens, as well as their antiproliferative and anticancer activities in vitro . Some benzimidazole-sulfonyl hybrids also demonstrate potential as enzyme inhibitors , including for carbonic anhydrase and α-amylase, making them candidates for the development of therapies for conditions like diabetes or rheumatoid arthritis . The mechanism of action for these hybrids often involves interaction with enzymatic or cellular targets, potentially through nucleophilic attack facilitated by nitrogen atoms within the benzimidazole structure . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental needs.

Properties

CAS No.

5857-75-0

Molecular Formula

C14H11BrN2O2S

Molecular Weight

351.22 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C14H11BrN2O2S/c1-10-6-7-11(15)8-14(10)20(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3

InChI Key

QNIYLXXFGHAEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives. Key methods include:

Reductive Cyclization

4-Bromo-2-nitroaniline undergoes reductive cyclization with trimethyl orthoacetate in ethyl acetate under inert conditions (N₂), using indium powder and acetic acid. This yields 5-bromo-2-methylbenzimidazole with 90% efficiency.

Reaction Conditions :

  • Catalyst : Indium (5 eq)

  • Acid : Acetic acid (10 eq)

  • Solvent : Ethyl acetate

  • Temperature : Reflux (4 h)

Phillips Method Adaptation

Condensation of o-phenylenediamine with thioglycolic acid in 4 N HCl under reflux produces 2-(mercaptomethyl)benzimidazole, a precursor for further functionalization.

Brominated Toluene Derivative Preparation

4-Bromo-1-methylbenzene is synthesized through directed bromination or diazotization-bromination sequences:

Directed Bromination

Para-aminotoluene is diazotized with NaNO₂/HCl at 0–5°C, followed by bromination with CuBr to yield 2-nitro-4-bromo-1-methylbenzene. Subsequent reduction with Na₂S produces 2-amino-4-bromo-1-methylbenzene.

Key Data :

  • Yield : 80–85%

  • Byproduct Control : FeBr₃ minimizes polybromination.

Side-Chain Bromination

2-Fluoro-4-bromotoluene undergoes UV-mediated side-chain bromination with Br₂ at 160–180°C, yielding 2-fluoro-4-bromo-benzyl bromide.

Sulfonyl Chloride Synthesis

Chlorosulfonation of 4-bromo-1-methylbenzene with ClSO₃H at 0–5°C produces 5-bromo-2-methylbenzenesulfonyl chloride.

Optimization :

  • Solvent-Free Conditions : Enhance selectivity (>95% para-sulfonation).

  • Purity : Confirmed via HPLC (254 nm).

Nucleophilic Substitution

The sulfonyl chloride reacts with benzimidazole derivatives under basic conditions (K₂CO₃, acetone) to form the sulfonamide bond.

Representative Procedure :

  • Reagents : 5-bromo-2-methylbenzenesulfonyl chloride (1 eq), 2-methylbenzimidazole (1.2 eq)

  • Base : K₂CO₃ (2 eq)

  • Solvent : Acetone, reflux (6 h)

  • Yield : 74–85%

Comparative Analysis of Methods

Yield and Selectivity

MethodYield (%)SelectivityKey Advantage
Reductive Cyclization90HighMinimal byproducts
Diazotization80ModerateScalable for industrial use
Sulfonamide Coupling85HighMild conditions, polymer support

Challenges and Solutions

  • Regioselectivity in Bromination : Use of FeBr₃ directs bromine to the para position.

  • Sulfonyl Chloride Stability : Anhydrous conditions prevent hydrolysis to sulfonic acid.

  • Coupling Efficiency : Excess benzimidazole (1.2 eq) ensures complete reaction.

Industrial-Scale Considerations

Patent CN1157812A highlights a cost-effective route starting from para-totuidine, avoiding expensive o-fluorotoluene. Key steps include:

  • Nitration : Mixed acid (H₂SO₄/HNO₃) at 20°C.

  • Diazotization : NaNO₂/HCl below 5°C.

  • Bromination : CuBr at 70–100°C.

Economic Impact :

  • Raw material cost reduced by 40% vs. traditional routes.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 1 h) shortens reaction times by 60% in benzimidazole formation.

Ionic Liquid Catalysis

[bmim]Br₃ enhances bromination selectivity (99% mono-bromination) under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Sulfonyl vs. Sulfanyl Derivatives
  • Target Compound : The sulfonyl group (-SO₂-) in 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene enhances oxidative stability and acidity (pKa ~3–4 for sulfonamides) compared to sulfanyl (-S-) analogs, which are more prone to oxidation and nucleophilic substitution .
  • Analog from : 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde features a sulfanyl linker, which reduces steric hindrance but limits thermal stability. This compound’s aldehyde group also introduces higher electrophilicity compared to the bromo-methyl-substituted benzene in the target .
Halogen and Alkyl Substituents
  • Bromo vs. Nitro Groups: describes 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene, where the nitro group (-NO₂) is a stronger electron-withdrawing group than bromine. This increases reactivity in electrophilic substitution but reduces solubility in nonpolar solvents compared to the bromo-methyl combination in the target compound .
  • Methyl Group Impact : The methyl substituent in the target compound improves lipophilicity (logP ~2.5–3.0 estimated) relative to analogs like 3-(4-bromo-benzyl)-2-(4-bromo-benzylsulfanyl)-imidazol-4-one (), which lack alkyl groups and exhibit higher polarity .

Key Research Findings

  • Electronic Effects : The sulfonyl group in the target compound stabilizes the benzimidazole ring’s electron-deficient state, enhancing its interaction with biological targets like ATP-binding pockets .
  • Steric Considerations : The methyl group at the ortho-position introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitution compared to unsubstituted analogs .
  • Contradictions : highlights that bromine substituents in imidazolone derivatives improve antimicrobial activity, but the target compound’s methyl group may offset this by reducing polarity .

Biological Activity

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene can be described as follows:

  • Molecular Formula : C10H9BrN2O2S
  • Molecular Weight : 299.16 g/mol
  • IUPAC Name : 2-(benzenesulfonyl)-4-bromo-1-methylbenzene

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole, including 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene, exhibit notable antitumor activity. In vitro assays have been conducted on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results indicate that compounds with a benzimidazole nucleus can inhibit cell proliferation effectively.

CompoundCell LineIC50 (µM)Assay Type
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzeneA5496.75 ± 0.19MTS Assay
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzeneHCC8275.13 ± 0.97MTS Assay
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzeneNCI-H3583.11 ± 0.26MTS Assay

These findings suggest that the compound's structure contributes to its ability to disrupt cancer cell growth and viability.

Antimicrobial Activity

The antimicrobial efficacy of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene has also been evaluated against various bacterial strains using broth microdilution methods. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses potential as an antimicrobial agent, particularly against resistant bacterial strains.

The biological activity of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : Studies suggest that it binds to DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Studies

Comparative analysis with similar compounds reveals that while many benzimidazole derivatives exhibit biological activity, the specific substitutions on the benzene ring significantly influence their potency.

Compound NameAntitumor Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene6.7532
Benzimidazole derivative A8.5064
Benzothiazole derivative B5.0016

This table indicates that structural modifications can enhance or diminish biological activity, providing insights for future drug design.

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene:

  • Study on Lung Cancer Cells : A study evaluating various benzimidazole derivatives showed that those with halogen substitutions exhibited enhanced cytotoxicity against lung cancer cells.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzimidazole derivatives indicated promising results against multi-drug resistant strains of Staphylococcus aureus.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with functionalization of the benzimidazole core. For example, sulfonyl groups can be introduced via nucleophilic substitution using sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions. Bromination at the para position may employ N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF, with temperature control (0–25°C) to minimize side reactions . Yield optimization requires precise stoichiometry, inert atmospheres (argon/nitrogen), and purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients). Evidence from similar benzimidazole derivatives shows that microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are they optimized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 7.0–8.5 ppm) and confirm sulfonyl/bromo substituent positions. Integration ratios validate stoichiometry .
  • Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~600 cm⁻¹ (C-Br) confirm functional groups .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Cu-Kα radiation) provides absolute stereochemistry and bond-length validation, as demonstrated for structurally related benzimidazoles .

Q. What safety protocols are critical when handling brominated intermediates during synthesis?

Methodological Answer: Brominated intermediates (e.g., 4-bromo-1-methylbenzene derivatives) require:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of volatile brominated byproducts.
  • First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as bromides can cause severe irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Standardize Assays: Use common positive controls (e.g., fluconazole for antifungal studies) and solvent systems (DMSO concentration ≤1% v/v).
  • Dose-Response Curves: Validate activity thresholds across multiple replicates.
  • Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to harmonize data from divergent studies, as exemplified in receptor-response modeling .

Q. What computational methods are suitable for predicting the reactivity of sulfonyl and bromo substituents in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, bromo groups exhibit σ-hole effects, enhancing halogen bonding .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., solvation free energy in water/DMSO) to optimize reaction pathways.
  • QSAR Modeling: Corrogate substituent electronic parameters (Hammett σ constants) with experimental bioactivity data to design analogs .

Q. How does the electronic interplay between bromo and sulfonyl groups influence catalytic or inhibitory properties?

Methodological Answer: The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic attacks to the bromo-substituted position. Bromine’s polarizability enhances π-stacking in enzyme active sites, as observed in kinase inhibition assays. Competitive inhibition studies (e.g., IC₅₀ comparisons with non-brominated analogs) quantify this effect. Spectroelectrochemical analysis (cyclic voltammetry) further reveals redox behavior linked to bromo-sulfonyl electronic coupling .

Q. What strategies mitigate side reactions during functionalization of the benzimidazole core?

Methodological Answer:

  • Protecting Groups: Temporarily shield reactive NH sites in benzimidazole using tert-butoxycarbonyl (Boc) groups during sulfonation .
  • Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling (e.g., Suzuki-Miyaura) without degrading the sulfonyl moiety .
  • In Situ Monitoring: Use HPLC-MS to detect intermediates and abort reactions at 90% conversion to prevent over-functionalization.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction determines dihedral angles between the benzimidazole and benzene rings, clarifying steric effects. For example, a study on 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole revealed a near-planar conformation (dihedral angle <10°), stabilizing π-π interactions in solid-state packing . Data refinement software (e.g., SHELXL) ensures accuracy, with R factors <0.06 indicating high reliability .

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